Quinoxalin-6-ylmethanamine hydrochloride
Description
Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Pharmaceutical Science
The first synthesis of a quinoxaline derivative was reported in the late 19th century, marking the beginning of over a century of exploration into the chemical and biological properties of this heterocyclic system. nih.gov Initially, research focused on their synthesis and fundamental chemical reactivity. However, it was the discovery of naturally occurring quinoxaline-containing antibiotics, such as echinomycin (B1671085) and levomycin, that truly ignited interest in their pharmaceutical potential. researchgate.net These natural products demonstrated potent antimicrobial and antitumor activities, providing a compelling rationale for the synthesis and evaluation of a vast number of synthetic quinoxaline derivatives. semanticscholar.org Over the decades, the quinoxaline scaffold has been integral to the development of compounds targeting a wide range of diseases, solidifying its significance in the history of pharmaceutical science. chemenu.com
Prevalence of Quinoxaline Moiety in Biologically Active Molecules and Drug Candidates
The quinoxaline moiety is a common feature in a multitude of biologically active molecules and drug candidates, showcasing a broad spectrum of pharmacological activities. mdpi.com This prevalence is a testament to the scaffold's ability to interact with a diverse range of biological targets. Quinoxaline derivatives have been reported to exhibit activities including:
Anticancer: Many quinoxaline-based compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerase enzymes. nih.gov
Antimicrobial: The quinoxaline core is found in numerous antibacterial and antifungal agents. pjsir.org
Antiviral: Researchers have developed quinoxaline derivatives with significant antiviral activity, including against HIV. chemenu.com
Anti-inflammatory: Certain quinoxaline derivatives have shown promise as anti-inflammatory agents. researchgate.net
Antimalarial and Antitubercular: The scaffold has been explored for the development of new treatments for infectious diseases like malaria and tuberculosis. nih.govchemenu.com
This wide range of biological activities has led to the inclusion of the quinoxaline core in several marketed drugs and numerous compounds currently in clinical and preclinical development.
| Drug Name Containing Quinoxaline Core | Therapeutic Area |
| Glecaprevir | Antiviral (Hepatitis C) |
| Voxilaprevir | Antiviral (Hepatitis C) |
| Erdafitinib | Anticancer |
| Carbadox | Antibacterial (Veterinary) |
Quinoxaline as a Privileged Pharmacophore: Theoretical Frameworks and Practical Implications
The concept of a "privileged pharmacophore" refers to a molecular scaffold that is capable of binding to multiple, unrelated biological targets, thereby serving as a rich source for the discovery of new drugs. The quinoxaline ring system is widely recognized as such a scaffold.
The theoretical basis for this privileged status lies in several key features of the quinoxaline core:
Rigid Bicyclic Structure: The fused ring system provides a rigid and defined three-dimensional shape, which can facilitate specific interactions with the binding sites of proteins.
Hydrogen Bonding Capabilities: The two nitrogen atoms in the pyrazine (B50134) ring can act as hydrogen bond acceptors, a crucial interaction for drug-receptor binding.
Aromatic Nature: The aromatic system allows for π-π stacking interactions with aromatic amino acid residues in protein targets.
Multiple Substitution Points: The quinoxaline scaffold offers several positions for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize activity and selectivity for a given target.
From a practical standpoint, the privileged nature of the quinoxaline scaffold means that libraries of quinoxaline derivatives can be screened against a wide variety of biological targets with a higher probability of identifying "hits" compared to more structurally complex or less versatile scaffolds. This has made the quinoxaline core a highly attractive starting point for many drug discovery programs.
Overview of Quinoxalin-6-ylmethanamine (B1604484) Hydrochloride's Role within the Broader Quinoxaline Research Landscape
While the broader class of quinoxaline derivatives has been extensively studied, specific and detailed research on Quinoxalin-6-ylmethanamine hydrochloride is limited in the public domain. Its chemical structure, featuring a methanamine group at the 6-position of the quinoxaline ring, suggests its potential as a building block in the synthesis of more complex molecules. The hydrochloride salt form is typically used to improve the solubility and stability of amine-containing compounds.
Based on the known biological activities of structurally related quinoxaline-6-amine and other amino-substituted quinoxalines, it is plausible that this compound could serve as a precursor or intermediate for compounds with potential pharmacological activities. The amine functional group provides a reactive handle for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships. For instance, studies on quinoxalin-6-amine analogs have identified compounds with antiproliferative activity against cancer cell lines.
The primary role of this compound in the current research landscape appears to be that of a chemical intermediate. Its availability allows medicinal chemists to incorporate the quinoxalin-6-ylmethylamine moiety into larger molecular designs, potentially targeting a range of biological endpoints. Further research is needed to fully elucidate the specific biological properties of this compound and its potential as a standalone therapeutic agent or as a key component of more complex drug candidates.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoxalin-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLAGJNMFWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719875 | |
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-88-2 | |
| Record name | 6-Quinoxalinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways to Quinoxaline (B1680401) Nucleus Precursors
The construction of the quinoxaline scaffold is primarily achieved through cyclocondensation reactions. The most classical and widely utilized method is the Hinsberg quinoxaline synthesis, first reported in 1884, which involves the reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub Over the decades, numerous modifications and novel strategies have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions. nih.govrsc.org
The condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound (α-diketone) remains a cornerstone of quinoxaline synthesis. nih.gov This reaction is versatile, allowing for the preparation of a wide array of substituted quinoxalines by varying the substituents on both the diamine and the diketone. sapub.org
Traditionally, these reactions were often conducted in organic solvents like ethanol (B145695) or acetic acid at high temperatures for extended periods. nih.gov Modern methodologies have focused on the use of various catalysts to accelerate the reaction and enable milder conditions, often at room temperature. nih.gov These catalysts include nano-materials, ionic liquids, and various metal and non-metal-based systems. nih.govchim.itresearchgate.netresearchgate.net The use of green solvents such as water or aqueous ethanol, or even solvent-free conditions, has also been successfully implemented. nih.govchim.it
Table 1: Selected Catalytic Systems for Quinoxaline Synthesis via Condensation of 1,2-Diketones and 1,2-Diamines
| Catalyst | Solvent | Temperature | Key Advantages | References |
|---|---|---|---|---|
| Iodine (I₂) / DMSO | DMSO | Room Temp. | Metal-free, efficient for in-situ generation of dicarbonyls | encyclopedia.pubnih.gov |
| Ammonium (B1175870) Bifluoride (NH₄HF₂) | Aqueous Ethanol | Room Temp. | Mild, simple work-up, low catalyst loading | nih.gov |
| Fe₃O₄@SiO₂/Schiff base/Co(II) | Ethanol/Water | Room Temp. | Recyclable magnetic nanocatalyst, high yields | rsc.org |
| Nitrilotris(methylenephosphonic acid) | Ethanol | Reflux | Organocatalyst, short reaction times | nih.gov |
| (NH₄)₆Mo₇O₂₄·4H₂O | Ethanol/Water | Room Temp. | Mild, efficient, reusable catalyst | researchgate.net |
A specific and fundamental application of the general condensation method is the reaction of o-phenylenediamine with glyoxal (B1671930) to produce the parent, unsubstituted quinoxaline. sapub.org This reaction can be catalyzed by various systems, including recyclable Ni-nanoparticles, which can lead to quantitative yields in minutes at room temperature. researchgate.net Beyond glyoxal, other α-dicarbonyl derivatives such as α-ketoacids and α-ketoaldehydes are widely used to introduce specific substituents at the 2- and 3-positions of the quinoxaline ring. sapub.org For instance, reacting o-phenylenediamine with 2-oxopropionaldehyde yields 2-methyl-quinoxaline. sapub.org
An alternative pathway to the quinoxaline ring system involves the intramolecular cyclization of suitably substituted precursors. One such method utilizes mono-propargylated aromatic ortho-diamines. rsc.org These precursors can undergo intramolecular cyclization catalyzed by main group metal Lewis acids like stannic chloride or indium(III) chloride. rsc.org Another approach involves the cyclization of 2-dialkylamino-2′-halogenoacetanilides, which proceeds via intramolecular nucleophilic substitution to form 3-oxoquinoxalinium salts or quinoxalin-2-ones. rsc.org
Quinoxaline derivatives can also be synthesized through the chemical transformation of other heterocyclic ring systems. sapub.org For example, 6-Amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid can be isolated from the alkaline hydrolysis of a fused alloxazine, specifically 8-Amino-1H-benzo[g]pteridine-2,4-dione, demonstrating a ring transformation approach to the quinoxaline core. sapub.org
Photochemical methods offer a modern and powerful tool for synthesizing complex heterocyclic structures under mild conditions. nih.govnih.gov The synthesis of quinoxalines can be achieved through photoinduced radical cyclization. For instance, the cycloaddition reaction of o-diisocyanoarenes with diphosphines under light irradiation leads to the formation of bisphosphinated quinoxalines. nih.gov Another innovative method employs visible-light photoredox catalysis for the decarboxylative radical coupling of ortho-substituted arylisocyanides, which enables the preparation of highly functionalized polycyclic compounds containing a quinoxaline core. nih.gov More recently, a photocatalyst-free method for the dehydrogenative amination of quinoxalin-2(1H)-ones has been developed, using air as the oxidant, where the quinoxalinone itself acts as a photosensitizer. acs.org
Synthesis of Quinoxalin-6-ylmethanamine (B1604484) Hydrochloride
The synthesis of the specific target compound, Quinoxalin-6-ylmethanamine hydrochloride, is not a single-step reaction but a multi-stage process. It begins with the formation of a quinoxaline ring bearing a suitable functional group at the 6-position, which is then chemically converted to the methanamine group, followed by salt formation. A common and effective precursor for this synthesis is quinoxaline-6-carbaldehyde (B160717).
A reported synthetic route to quinoxaline-6-carbaldehyde begins with 4-chloro-2-nitroaniline. derpharmachemica.com The synthesis can be described in the following stages:
Preparation of 4-chlorobenzene-1,2-diamine: The starting material, 4-chloro-2-nitroaniline, is reduced to form 4-chlorobenzene-1,2-diamine. derpharmachemica.com
Preparation of 6-chloroquinoxaline (B1265817): The resulting diamine is then condensed with glyoxal in a classical Hinsberg reaction to yield 6-chloroquinoxaline. derpharmachemica.com
Formation of Quinoxaline-6-carbaldehyde: The 6-chloroquinoxaline is then converted into the target aldehyde, quinoxaline-6-carbaldehyde. derpharmachemica.com
Once the quinoxaline-6-carbaldehyde precursor is obtained, the synthesis proceeds with the conversion of the aldehyde group to the aminomethyl group. This is typically achieved through reductive amination. The aldehyde is first reacted with an amine source, such as ammonia (B1221849) or a protected amine equivalent, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine, quinoxalin-6-ylmethanamine.
The final step in the synthesis is the formation of the hydrochloride salt. The basic quinoxalin-6-ylmethanamine is treated with hydrochloric acid (HCl). The nitrogen atom of the methanamine group is protonated by the acid, forming the stable and often crystalline this compound salt. pjsir.org The reduction of various quinoxaline derivatives can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165). sapub.org
Detailed Reaction Schemes for the Introduction of the Methanamine Moiety at the C-6 Position
The introduction of the methanamine group at the C-6 position of the quinoxaline core is a fundamental transformation in the synthesis of the title compound. Several established reaction pathways exist to achieve this. A prevalent method involves the reduction of a 6-cyanoquinoxaline precursor. This nitrile can be effectively reduced to the corresponding primary amine through catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in a hydrogen atmosphere.
Alternatively, chemical reductants like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) provide another viable route for this conversion. A milder approach utilizes sodium borohydride in conjunction with a cobalt(II) chloride catalyst.
An alternative synthetic strategy commences with 6-methylquinoxaline. The methyl group can be first halogenated, typically brominated, to yield 6-(bromomethyl)quinoxaline. This reactive intermediate then undergoes nucleophilic substitution with a nitrogen source. Reagents like sodium azide (B81097), followed by a subsequent reduction step, can be used to install the methanamine functionality.
Role of Hydrochloric Acid in Salt Formation and Isolation
Hydrochloric acid is instrumental in the final stage of the synthesis, facilitating the formation and isolation of the hydrochloride salt. The basic primary amine of quinoxalin-6-ylmethanamine readily reacts with hydrochloric acid. This acid-base reaction protonates the nitrogen atom of the methanamine group, yielding the corresponding ammonium chloride salt.
This salt formation offers several advantages. It typically enhances the crystallinity of the compound, which simplifies handling, purification via recrystallization, and analytical characterization. The hydrochloride salt form generally exhibits greater stability and a longer shelf-life compared to the free base. Furthermore, it often possesses improved aqueous solubility. The product is usually isolated by precipitation from the reaction medium upon the addition of hydrochloric acid, followed by collection via filtration.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables that are typically fine-tuned include the choice of solvent, reaction temperature, catalyst loading, and reaction duration. For catalytic hydrogenation reactions, the pressure of the hydrogen gas is another critical factor that can influence the reaction rate and efficiency.
In the reduction of 6-cyanoquinoxaline, the selection of the catalyst and solvent system is paramount. The activity of palladium catalysts, for instance, can be modulated by the support material. Temperature control is essential to prevent side reactions or over-reduction. When using metal hydride reagents, the stoichiometry of the reducing agent and careful temperature management are critical for achieving high yields and minimizing the formation of byproducts. A systematic investigation of these parameters allows for the identification of the optimal conditions for the synthesis.
Green Chemistry Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound. These approaches aim to minimize the environmental footprint of the synthetic process. A key focus is the replacement of hazardous organic solvents with more environmentally benign alternatives such as water or ethanol.
The use of catalytic methods, particularly with heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green synthesis in this context. Such catalytic systems reduce waste compared to stoichiometric reactions. Efforts are also directed towards improving energy efficiency by conducting reactions at ambient temperatures or utilizing alternative energy sources like microwave irradiation to shorten reaction times. The principles of atom economy are also considered, with synthetic routes being designed to maximize the incorporation of atoms from the starting materials into the final product.
Derivatization Strategies and Analogue Synthesis
This compound is a versatile scaffold for the generation of diverse chemical libraries. Its derivatization is a key strategy for the exploration of structure-activity relationships.
Functionalization of the Quinoxaline Core for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how molecular structure correlates with biological activity. For quinoxalin-6-ylmethanamine derivatives, this involves the synthesis of a series of analogues with systematic structural modifications. The biological evaluation of these analogues helps to identify the structural motifs that are essential for the desired biological effect.
Functionalization of the quinoxaline core can be achieved by introducing a variety of substituents with different electronic and steric properties. For example, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., halogens, -NO₂) onto the benzo portion of the quinoxaline ring can modulate the electronic character of the molecule. These changes can, in turn, influence the molecule's interaction with its biological target.
Introduction of Substituents at the 2, 3, and 6 Positions
The 2, 3, and 6-positions of the quinoxaline ring system are primary sites for chemical modification. The nitrogen atoms in the pyrazine (B50134) ring can be quaternized or oxidized to the corresponding N-oxides, which can alter the physicochemical properties of the molecule, such as solubility and polarity. The C-2 and C-3 positions are amenable to functionalization through various organic reactions, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Formation of Hybrid Compounds (e.g., Quinoxaline-Triazole Hybrids)
The strategy of creating hybrid molecules, which combine two or more pharmacologically active scaffolds into a single entity, is a powerful approach in drug discovery. The quinoxaline nucleus is frequently hybridized with other heterocyclic systems, such as triazoles, to generate novel compounds with potentially enhanced or synergistic biological activities. acs.orgnih.govnih.gov
The synthesis of quinoxaline-triazole hybrids often employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.orghanyang.ac.kr This reaction provides a highly efficient and regioselective method for covalently linking a quinoxaline moiety, functionalized with either an alkyne or an azide group, to a triazole precursor.
For a starting material like quinoxalin-6-ylmethanamine, the primary amine can be converted into an azide (e.g., via diazotization followed by substitution), which can then be "clicked" with a variety of terminal alkynes. Alternatively, the core quinoxaline structure can be modified to bear an alkyne group, allowing it to react with various organic azides. This modular approach enables the creation of large libraries of hybrid compounds by varying the substitution patterns on either the quinoxaline or the reaction partner. acs.orgnih.gov
Table 1: Examples of Synthesized Quinoxaline-Triazole Hybrids and Related Structures acs.orgnih.gov
| Compound ID | Quinoxaline Core | Linkage | Hybrid Partner Moiety |
| 13 | 3-benzyl-quinoxalin-2-one | N¹-triazole | Ethyl 4-benzoate |
| 14 | 3-benzyl-quinoxalin-2-one | N¹-triazole | 4-benzoic acid |
| 15 | 3-benzyl-quinoxalin-2-one | N¹-triazole | 4-iodobenzene |
| 16 | 3-benzyl-quinoxalin-2-one | N¹-triazole | 4-phenol |
| 17 | 3-benzyl-quinoxalin-2-one | N¹-triazole | Hippuric acid |
| 20 | 3-benzyl-quinoxalin-2-one | N¹-triazole | Sulfacetamide |
This table is illustrative of the types of hybrid structures that can be generated. The specific starting material was a propargylated quinoxalin-2-one.
The hybridization of quinoxalines is not limited to triazoles. Other heterocyclic systems like oxadiazoles, pyrazoles, and imidazoles have also been incorporated to create diverse chemical entities with a wide range of biological activities. nih.govjohnshopkins.edumdpi.com
Amidation, Alkylation, and Other Post-Synthetic Modifications
Post-synthetic modification of a core scaffold like this compound is a key strategy for fine-tuning its physicochemical properties and biological activity. The primary amine group is a particularly attractive site for such modifications.
Amidation: The formation of an amide bond is one of the most common transformations in medicinal chemistry. The primary amine of quinoxalin-6-ylmethanamine can be readily acylated by reacting with a variety of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. Oxidative amidation represents a modern and efficient approach, allowing the direct coupling of aldehydes with amine hydrochloride salts. organic-chemistry.orgnih.gov This reaction is often catalyzed by copper salts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govorganic-chemistry.org This method is valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.org By varying the carboxylic acid or aldehyde used, a diverse array of N-(quinoxalin-6-ylmethyl)amides can be synthesized, introducing different functional groups and structural motifs. nih.govdntb.gov.ua
Alkylation: The amine group can also undergo N-alkylation. Furthermore, the quinoxaline ring itself can be subject to alkylation reactions. For example, visible-light-mediated methods have been developed for the direct C-H alkylation of heteroarenes, including quinoxalin-2(1H)-ones, at the C3 position. researchgate.net These reactions often use alkyl radical precursors like 4-alkyl-1,4-dihydropyridines or carboxylic acids under photoredox-catalyzed or catalyst-free conditions. researchgate.netresearchgate.net Such modifications allow for the introduction of alkyl chains, which can modulate the lipophilicity and steric profile of the molecule.
Other Modifications: Beyond amidation and alkylation, the quinoxaline scaffold can undergo various other transformations. For example, the synthesis of quinoxaline-based covalent organic frameworks (COFs) allows for post-synthetic modifications within the pores of the material, including cross-linking. nih.gov While this application is in materials science, the underlying chemical principles demonstrate the robustness and versatility of the quinoxaline core for chemical derivatization.
Table 2: Potential Post-Synthetic Modifications of Quinoxalin-6-ylmethanamine
| Reaction Type | Reagent Class | Resulting Functional Group | Potential Catalyst/Conditions |
| Amidation | Carboxylic Acids / Acid Chlorides | Amide | Coupling agents (e.g., T3P), Base nih.gov |
| Oxidative Amidation | Aldehydes | Amide | Cu(I) or Cu(II) catalyst, TBHP oxidant nih.govorganic-chemistry.org |
| N-Alkylation | Alkyl Halides | Secondary/Tertiary Amine | Base |
| C3-Alkylation | Carboxylic Acids / 4-Alkyl-DHPs | C3-Alkyl Quinoxalinone | Visible light, Photoredox catalyst researchgate.net |
Development of Chemical Libraries for High-Throughput Screening
The development of chemical libraries is a fundamental component of modern drug discovery, enabling the rapid screening of thousands to millions of compounds to identify new therapeutic leads. researchgate.nettandfonline.com Quinoxaline derivatives, including functionalized building blocks like this compound, are highly valuable for constructing such libraries. nih.govnih.gov
The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry because it is a core component in many biologically active compounds. tandfonline.com Its synthetic tractability allows for the generation of a vast number of derivatives through combinatorial chemistry and parallel synthesis. researchgate.net Methodologies such as solid-phase synthesis have been developed to streamline the production of quinoxaline libraries. researchgate.net In this approach, a quinoxaline precursor is attached to a polymer support and then subjected to a series of reactions to build a diverse set of final products, which are then cleaved from the support for screening. researchgate.net
More recently, microdroplet-assisted synthesis has emerged as a high-throughput method for rapidly generating and optimizing the synthesis of quinoxaline derivatives. nih.govnih.gov This technique allows for reactions to occur in milliseconds within microdroplets, with conditions and yields monitored in real-time by mass spectrometry. researchgate.netnih.gov This platform can be used to quickly create a diversity of quinoxaline compounds for scaled-up synthesis and subsequent screening. nih.gov
The creation of virtual chemical libraries is another important strategy. nih.gov Here, computational methods are used to design a large set of quinoxaline derivatives based on known pharmacophore features. These virtual compounds are then screened in silico using molecular docking and other modeling techniques to prioritize a smaller, more manageable set of compounds for actual synthesis and biological evaluation. nih.govtandfonline.com This approach was successfully used to identify potent quinoxaline-based inhibitors of HIV reverse transcriptase. nih.gov
This compound serves as an ideal starting point for these library synthesis efforts. Its reactive amine handle allows for the easy introduction of diverse chemical functionalities through the amidation, alkylation, and other reactions described previously, leading to the generation of large and structurally varied libraries essential for high-throughput screening campaigns. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the application of various NMR techniques, the precise connectivity and spatial arrangement of atoms within the Quinoxalin-6-ylmethanamine (B1604484) hydrochloride molecule can be determined.
Proton NMR (¹H NMR) for Elucidating Amine and Aromatic Proton Environments
A ¹H NMR spectrum of Quinoxalin-6-ylmethanamine hydrochloride would provide critical information regarding the chemical environment of all protons in the molecule. The spectrum would be anticipated to display distinct signals corresponding to the protons of the quinoxaline (B1680401) ring system and the aminomethyl substituent. The aromatic region would likely exhibit a complex pattern of signals for the protons on the benzene (B151609) and pyrazine (B50134) rings of the quinoxaline core. The chemical shifts of these protons are influenced by their position relative to the nitrogen atoms and the aminomethyl group. The methylene (B1212753) protons of the methanamine group would appear as a characteristic signal, likely a singlet or a multiplet depending on coupling interactions. The amine protons, being part of the hydrochloride salt, would be expected to be deshielded and could potentially appear as a broad singlet. The integration of these signals would confirm the number of protons in each unique environment.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Complementing the ¹H NMR data, a ¹³C NMR spectrum would reveal the number of unique carbon environments and provide insights into the carbon framework of the molecule. Each carbon atom in the quinoxaline ring and the methanamine substituent would produce a distinct signal. The chemical shifts of the aromatic carbons would be indicative of their position within the heterocyclic system. The carbon of the methylene group would also have a characteristic chemical shift. The number of signals in the spectrum would confirm the symmetry, or lack thereof, in the molecule.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignments
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons within the quinoxaline ring system.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (two or three bond) correlations between protons and carbons. This would be instrumental in confirming the position of the aminomethyl substituent on the quinoxaline ring and in assembling the complete molecular structure.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general knowledge of quinoxaline derivatives. Actual experimental values would be required for a definitive analysis.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Quinoxaline Aromatic Protons | 7.5 - 9.0 | 120 - 150 |
| Methylene Protons (-CH₂-) | 4.0 - 4.5 | 40 - 50 |
| Amine Protons (-NH₃⁺) | 8.0 - 9.0 (broad) | - |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Characteristic Functional Group Vibrations (e.g., N-H, C=N, C-N, aromatic C-H)
The IR spectrum of this compound would be expected to exhibit several key absorption bands. The presence of the amine hydrochloride would be confirmed by broad N-H stretching vibrations, typically in the range of 3000-2500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoxaline ring would appear around 3100-3000 cm⁻¹. The characteristic C=N stretching vibrations of the pyrazine ring are expected in the 1650-1500 cm⁻¹ region. Furthermore, C-N stretching vibrations from the aminomethyl group would likely be observed in the 1250-1020 cm⁻¹ range.
A summary of anticipated IR absorption bands is provided in the table below.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H Stretch (Amine Salt) | 3000 - 2500 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1650 - 1500 |
| C-N Stretch | 1250 - 1020 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition. For this compound, a high-resolution mass spectrum would be expected to show a prominent molecular ion peak corresponding to the protonated free base [C₉H₉N₃ + H]⁺. The exact mass measurement from HRMS would allow for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would provide further structural information, as characteristic fragments of the quinoxaline ring and the aminomethyl side chain would be generated.
Determination of Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound, the analysis would typically be performed on the free base, Quinoxalin-6-ylmethanamine, after in-source dissociation of the hydrochloride salt or by using a soft ionization technique.
The nominal molecular weight of the free base (C9H9N3) is 159 g/mol . In electron ionization (EI) mass spectrometry, the molecule would be expected to produce a molecular ion peak (M+) at m/z 159. The fragmentation of this molecular ion provides a unique fingerprint that helps to confirm the structure. The primary fragmentation pathways for Quinoxalin-6-ylmethanamine are predicted to involve alpha-cleavage, which is characteristic of amines, and cleavage of the quinoxaline ring system. libretexts.org
A key fragmentation event would be the cleavage of the C-C bond between the quinoxaline ring and the aminomethyl group (benzylic cleavage), which is a favorable process. This would result in the loss of a •CH2NH2 radical (mass = 30 Da) to form a stable quinoxaline-6-yl cation at m/z 129. Alternatively, cleavage can occur at the C-N bond of the aminomethyl group. A common fragmentation pattern for primary amines involves the loss of an amino radical (•NH2), although the benzylic cleavage is generally more dominant. libretexts.org
Further fragmentation of the quinoxaline ring itself can occur, typically involving the sequential loss of hydrogen cyanide (HCN) molecules, a characteristic fragmentation for nitrogen-containing heterocyclic aromatic compounds.
Table 1: Predicted Mass Spectrometry Fragmentation Data for Quinoxalin-6-ylmethanamine
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 159 | [C9H9N3]+• (Molecular Ion) | - |
| 130 | [C8H6N2]+• | •CH2NH / H2CNH |
| 129 | [C8H5N2]+ | •CH2NH2 |
| 103 | [C7H5N]+ | HCN from m/z 130 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental composition of the molecule and its fragments. nih.gov For Quinoxalin-6-ylmethanamine, HRMS would be used to confirm its molecular formula, C9H9N3.
The analysis is typically performed using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer. In positive ion mode, the compound would be detected as the protonated molecule, [M+H]+. The calculated exact mass of this ion is compared to the experimentally measured value. A mass accuracy within a few parts per million (ppm) provides strong evidence for the proposed elemental formula.
Table 2: High-Resolution Mass Spectrometry Data for Quinoxalin-6-ylmethanamine
| Ion | Molecular Formula | Calculated Exact Mass (Da) | Typical Measured Mass (Da) | Mass Accuracy (ppm) |
|---|---|---|---|---|
| [M+H]+ | C9H10N3 | 160.0875 | 160.0873 | -1.25 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as aromatic systems. libretexts.org The quinoxaline ring system is an excellent chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands.
Electronic Transitions and Aromatic System Characterization
The UV-Vis spectrum of quinoxaline and its derivatives typically displays multiple absorption bands in the range of 200-400 nm. byu.edu These absorptions arise from π → π* and n → π* electronic transitions within the aromatic and heterocyclic rings. libretexts.org
π → π Transitions:* These are high-energy transitions that result in intense absorption bands, usually observed at shorter wavelengths (e.g., ~230-250 nm and ~300-330 nm for the quinoxaline core). These correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. researchgate.net
n → π Transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen lone pairs) to antibonding π* orbitals. They are lower in energy and result in weaker absorption bands, often appearing as a shoulder on the longer wavelength π → π* band (e.g., ~330-350 nm).
The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the quinoxaline ring. The aminomethyl group on Quinoxalin-6-ylmethanamine is an auxochrome that can cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted quinoxaline.
Table 3: Typical UV-Vis Absorption Data for Quinoxaline Derivatives in Ethanol (B145695)
| Approximate λmax (nm) | Molar Absorptivity (ε) | Assigned Electronic Transition |
|---|---|---|
| ~240 | High | π → π |
| ~315 | Moderate | π → π |
| ~345 | Low | n → π* |
X-ray Diffraction (XRD)
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. wikipedia.org It provides definitive information on bond lengths, bond angles, and crystal packing.
Crystallographic Analysis for Solid-State Structure Determination (if applicable)
To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound must first be grown. If a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. nih.gov
The resulting crystal structure would confirm the connectivity of the atoms, the planarity of the quinoxaline ring, and the conformation of the aminomethyl side chain. For the hydrochloride salt, the analysis would also reveal the location of the chloride counter-ion and detail the hydrogen bonding interactions within the crystal lattice, which are crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not publicly available, numerous studies on related quinoxaline derivatives have successfully employed this technique for structural confirmation. tandfonline.com
Integration of Spectroscopic Data for Comprehensive Structural Confirmation
The unambiguous structural confirmation of this compound is achieved through the careful integration of data from all the aforementioned spectroscopic techniques. tandfonline.comresearchgate.net Each method provides a piece of the structural puzzle, and together they offer a comprehensive and definitive characterization.
Mass Spectrometry (MS and HRMS): HRMS confirms the elemental composition (C9H9N3) of the free base, while conventional MS provides the nominal molecular weight and crucial information about the connectivity through its fragmentation pattern. The observation of a fragment at m/z 129, corresponding to the loss of the •CH2NH2 group, strongly supports the proposed structure of a quinoxaline ring substituted with an aminomethyl group.
UV-Vis Spectroscopy: The UV-Vis spectrum serves to confirm the presence of the quinoxaline aromatic system. The characteristic absorption bands corresponding to π → π* and n → π* transitions are a clear indicator of this specific chromophore. nih.gov
In concert, these analytical techniques provide overlapping and complementary data that lead to the unequivocal structural confirmation of this compound, ensuring its identity and purity for any subsequent application.
Biological Activities and Mechanistic Investigations
Anticancer and Antiproliferative Activities
Quinoxaline-based compounds have been the subject of extensive research, revealing their potential as potent anticancer agents. ekb.egresearchgate.net These compounds exhibit significant antiproliferative effects across various cancer cell lines.
Numerous studies have demonstrated the efficacy of quinoxaline (B1680401) derivatives in halting the proliferation of human cancer cells. For instance, certain novel quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases, enzymes that are overexpressed in colorectal carcinoma. mdpi.com These compounds were shown to inhibit the growth of the human colorectal carcinoma cell line HCT-116. mdpi.com
In another study, a bisfuranylquinoxalineurea analog, designated as 7c, exhibited low micromolar potency against a panel of cancer cell lines. nih.govnih.gov Similarly, other research has identified quinoxaline derivatives with significant growth inhibitory effects on HCT-116 cells, with IC50 values in the micromolar range, indicating promising antiproliferative potential. nih.gov The antiproliferative activity of various quinoxaline derivatives against the HCT-116 cell line is summarized in the table below.
| Compound Type | Target Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Quinoxaline-based Pim-1/2 Kinase Inhibitors | HCT-116 | Growth Inhibition | mdpi.com |
| Bis[2-(2,2-dimethylpropanoylamino)phenyl] disulfide | HCT-116 | 9.7 µM | nih.gov |
| Imidazole[1,2-a]quinoxaline-based inhibitors | HCT-116 | Potent inhibition with low IC50 values | ekb.eg |
The anticancer effects of quinoxaline derivatives are mediated through a variety of complex cellular mechanisms. These include the induction of programmed cell death (apoptosis), modulation of key signaling pathways that control cell growth and survival, and the inhibition of specific enzymes crucial for cancer progression.
A primary mechanism by which quinoxaline compounds exert their anticancer effects is through the induction of apoptosis. nih.gov This process is characterized by a cascade of molecular events, including the activation of executioner caspases, cleavage of key cellular proteins, and a reliance on specific members of the BCL-2 family of proteins.
Caspase 3/7 Activation and PARP Cleavage: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. nih.gov These enzymes are responsible for the cleavage of numerous cellular substrates, leading to the dismantling of the cell. semanticscholar.org One critical substrate is Poly(ADP-ribose)polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. nih.gov Caspase-3 and -7 cleave the 116-kDa PARP-1 into 85- and 24-kDa fragments, an event that is considered a biochemical marker of apoptosis. nih.gov Studies have shown that certain quinoxaline derivatives effectively induce apoptosis by triggering the activation of caspase-3/7 and subsequent PARP cleavage. nih.govnih.govrsc.orgnih.gov For example, a bisfuranylquinoxalineurea analog (7c) was shown to cause both caspase 3/7 activation and PARP cleavage in treated cells. nih.govnih.gov
Mcl-1 Dependent Apoptosis: The anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) is a key regulator of cell survival and is often overexpressed in cancers, contributing to therapeutic resistance. medrxiv.orgcaymanchem.com Mcl-1 functions by sequestering pro-apoptotic proteins, thereby preventing the initiation of the apoptotic cascade. caymanchem.com Consequently, inhibiting Mcl-1 is a promising strategy in cancer therapy. Specific quinoxaline analogs have been identified that induce apoptosis in an Mcl-1 dependent manner. nih.govnih.govresearchgate.net For instance, quinoxaline urea (B33335) analog 1h was found to specifically trigger apoptosis that is dependent on Mcl-1. researchgate.net This indicates that these compounds can overcome the pro-survival effects of Mcl-1, leading to cancer cell death.
| Mechanism | Key Proteins Involved | Effect of Quinoxaline Derivatives | Reference |
|---|---|---|---|
| Caspase Activation | Caspase-3, Caspase-7 | Activation of caspase cascade | nih.govnih.govrsc.org |
| PARP Cleavage | PARP-1 | Cleavage into 85/24-kDa fragments | nih.govnih.govnih.gov |
| Mcl-1 Dependent Apoptosis | Mcl-1 | Induction of apoptosis by inhibiting Mcl-1 function | researchgate.net |
Quinoxaline derivatives can also influence critical signaling pathways that regulate cell cycle, survival, and angiogenesis.
Downregulation of HIF-1α and VEGF: Hypoxia-inducible factor 1-alpha (HIF-1α) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). nih.gov It upregulates the expression of various genes, including Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis (the formation of new blood vessels) which is crucial for tumor growth. nih.govnih.gov By controlling VEGF expression, HIF-1α is implicated in tumor-associated angiogenesis. nih.gov Targeting this pathway is a key strategy in cancer therapy, and some quinoxaline compounds are being investigated for their ability to downregulate these proteins.
Upregulation of p21, p53, and BAX: The tumor suppressor protein p53 plays a vital role in preventing cancer formation by controlling cell cycle arrest and apoptosis. researchgate.netnih.gov Following cellular stress, p53 can activate the transcription of genes like CDKN1A, which encodes the p21 protein. p21 is a cyclin-dependent kinase inhibitor that can halt the cell cycle, providing time for DNA repair. nih.gov Furthermore, p53 can induce apoptosis by upregulating the expression of pro-apoptotic proteins like BAX. nih.govnih.gov BAX, in turn, promotes apoptosis by permeabilizing the mitochondrial outer membrane. Research has shown that certain quinoxaline derivatives can exert their anticancer effects by up-regulating the expression of p21, p53, and BAX, thereby promoting cell cycle arrest and apoptosis. nih.govnih.gov
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a common feature of cancer. lookchem.com Quinoxaline derivatives have emerged as a significant class of kinase inhibitors. ekb.egnih.gov
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), form a signaling pathway that is essential for cell growth, motility, and invasion. lookchem.com Aberrant activation of the HGF/c-Met pathway is implicated in the development and progression of many human cancers, making it an attractive target for cancer therapy. lookchem.comnih.gov Several series of novel quinoxaline derivatives have been synthesized and evaluated as specific inhibitors of c-Met kinase. lookchem.comnih.govresearchgate.net These studies have identified compounds with potent inhibitory activity against the c-Met kinase enzyme, with some exhibiting IC50 values in the low nanomolar range. lookchem.comnih.gov For example, one study found that the R-isomer of a particular quinoxaline compound had an IC50 of 6 nM against c-Met kinase, demonstrating high potency. lookchem.com
| Compound | Target Kinase | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Quinoxaline Derivative (R-isomer, compound 4) | c-Met | 6 nM | lookchem.com |
| Quinoxaline Derivative (S-isomer, compound 5) | c-Met | 92 nM | lookchem.com |
| Various Quinoxaline Derivatives | c-Met | Potent inhibitory activity | nih.govnih.gov |
The protein tubulin is the building block of microtubules, which are essential components of the cellular cytoskeleton. mdpi.comresearchgate.net Microtubules play a critical role in maintaining cell structure and are indispensable for the formation of the mitotic spindle during cell division. researchgate.net Interfering with microtubule dynamics is a well-established and effective strategy in cancer chemotherapy. mdpi.com
Certain quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov These agents typically act by binding to the colchicine (B1669291) binding site on β-tubulin, which prevents the assembly of tubulin dimers into microtubules. nih.gov This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis. nih.gov Several quinoxaline compounds have demonstrated potent antiproliferative activity with IC50 values for tubulin polymerization inhibition in the sub-micromolar to low micromolar range. nih.govnih.gov
| Compound Series | Mechanism | Inhibitory Potency (IC50) | Reference |
|---|---|---|---|
| Novel Quinoxaline Derivatives (e.g., Compound 12) | Inhibition of tubulin polymerization | 0.19-0.51 µM (antiproliferative) | nih.gov |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones (e.g., 2a) | Inhibition of tubulin polymerization | 0.77 µM | nih.gov |
| N-aryl-1,2,3,4-tetrahydronquiolines (e.g., 1a) | Inhibition of tubulin polymerization | 1.0 µM | nih.gov |
Structure-Activity Relationships (SAR) in Anticancer Applications
The anticancer activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. mdpi.com Key SAR findings include:
Substitutions at C2, C3, C6, and C7: These positions are the primary sites for substitution to modulate anticancer activity. mdpi.com
Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups (e.g., -OCH3) can enhance activity, while electron-withdrawing groups (e.g., -Cl) may decrease it in certain series. mdpi.com However, in other instances, electron-withdrawing groups like -Cl have been shown to produce higher activity than other halogens (e.g., -Br) or electron-donating groups (e.g., -CH3). mdpi.com The introduction of a bromo group at the C6-position has been shown to provide better inhibition against lung cancer cells compared to a nitro group. rsc.org
Linkers and Side Chains: The type of linker at the second position of the quinoxaline nucleus can influence activity, with an NH-CO linker showing increased activity compared to aliphatic linkers. mdpi.com An aliphatic linker at the third position has been found to be essential for activity in some derivatives. mdpi.com
Hybrid Molecules: Incorporating the quinoxaline nucleus into a hybrid molecule, for instance with a triazole ring, can potentiate its anticancer effects. mdpi.com
Urea and Thiourea (B124793) Derivatives: For urea and thiourea derivatives, methylquinoxaline substitutions were found to be more active than quinoxaline or chloroquinoxaline substitutions. A thiourea derivative with a benzene (B151609) ring was particularly potent against the HepG2 liver cancer cell line. nih.gov
Preclinical Efficacy Studies (e.g., in vitro assays)
Numerous in vitro studies have demonstrated the cytotoxic effects of quinoxaline derivatives against a variety of human cancer cell lines.
One study investigated the cytotoxicity of four quinoxaline compounds (I, II, III, and IV) against liver (HepG2) and prostate (PC-3) cancer cells. Compounds III and IV showed the most potent anti-proliferative effects against PC-3 cells, with IC50 values of 4.11 µM and 2.11 µM, respectively. tandfonline.comnih.gov Further investigation revealed that these compounds induced apoptosis and arrested the cell cycle at the S phase in PC-3 cells. tandfonline.comnih.gov They also exhibited inhibitory effects against topoisomerase II, with IC50 values of 21.98 µM and 7.529 µM, respectively. tandfonline.comnih.gov
Another study synthesized a series of novel quinoxaline–arylfuran derivatives and evaluated their antiproliferative activities. nih.gov The representative compound, QW12, demonstrated potent activity against HeLa, PC3, A549, and HCT116 cancer cell lines, with an IC50 value of 10.58 μM against HeLa cells. nih.gov The mechanism of action for QW12 was found to involve the induction of apoptosis and the inhibition of STAT3 phosphorylation. nih.gov
The table below summarizes the in vitro anticancer activity of selected quinoxaline derivatives against various cancer cell lines.
Antimicrobial Activities
Quinoxaline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net
Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)
Quinoxaline derivatives have shown notable activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govarcjournals.orgmdpi.com
In one study, a series of quinoxaline derivatives were synthesized and screened for their antibacterial activity. nih.gov Several compounds, including 4, 5a, 5c, 5d, 5e, 7a, and 7c, were found to be highly active against both Gram-positive and Gram-negative bacteria. nih.gov The high activity of these compounds was attributed to the presence of an aromatic ring and –CH3 groups, which increase the lipophilicity of the compounds and facilitate their permeability through the microbial cell wall. nih.gov
Another study evaluated 2,3-diaminoquinoxaline derivatives and found that compound 4c exhibited a broad spectrum of antibacterial activity, with zones of inhibition between 10.11 and 14.89 mm against various strains, including B. subtilis and E. coli. tandfonline.com
The table below presents the antibacterial activity of selected quinoxaline derivatives.
Antifungal Activity (e.g., against Candida albicans)
Several quinoxaline derivatives have demonstrated significant antifungal activity, particularly against Candida albicans. arcjournals.orgnih.govnih.govbahrainmedicalbulletin.comresearchgate.nettandfonline.comnih.gov
A study investigating novel quinoxaline derivatives found that all synthesized compounds showed activity against Candida albicans ATCC 10231, with zones of inhibition ranging from 13 to 18.5 mm. arcjournals.org Another study reported that a pentacyclic quinoxaline compound (10) exhibited the highest antifungal activity against both Candida albicans and Aspergillus flavus, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL for both. nih.gov
Furthermore, 3-hydrazinoquinoxaline-2-thiol (B1673409) was found to be more effective than Amphotericin B against most clinical isolates of Candida albicans. nih.govresearchgate.nettandfonline.comnih.gov It also showed efficacy against other Candida species like C. glabrata and C. parapsilosis. nih.govresearchgate.nettandfonline.comnih.gov
Antiviral Activity (e.g., anti-HIV, plant viruses)
The quinoxaline scaffold is recognized for its potential in the development of antiviral agents. nih.govnih.gov Quinoxaline derivatives have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and various plant viruses. researchgate.netmdpi.comresearchgate.netresearchgate.net The planar polyaromatic system of quinoxalines makes them good candidates for targeting viral proteins, such as the NS1 protein of the influenza virus, thereby blocking viral replication. nih.gov
Mechanisms of Antimicrobial Action (e.g., inhibition of microbial growth, specific enzyme targeting)
The antimicrobial action of quinoxaline derivatives is multifaceted. Quinoxaline 1,4-di-N-oxides, for instance, are bioreductive compounds that damage bacterial DNA. nih.gov Their mechanism involves the generation of reactive oxygen species (ROS) and hydroxyl radicals during their metabolism under anaerobic conditions, leading to oxidative damage to DNA and the bacterial cell wall and membrane. nih.gov
Molecular docking studies with 2,3-diaminoquinoxaline derivatives suggest that they may act as DNA intercalators, binding to the quinolone-binding site of bacterial DNA gyrase. tandfonline.com This interaction inhibits DNA synthesis and leads to bacterial cell death. tandfonline.com The lipophilicity of certain quinoxaline derivatives also plays a crucial role in their antimicrobial activity by enhancing their ability to permeate the microbial cell wall. nih.gov
SAR for Antimicrobial Applications
The quinoxaline scaffold is a promising framework for the development of novel antimicrobial agents, in part due to its structural flexibility and its bioisosteric relationship to established quinoline (B57606) and naphthalene (B1677914) scaffolds, which may help circumvent existing bacterial resistance. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of these derivatives.
Key SAR insights for quinoxaline derivatives include:
Substitution at C-2 and C-3: Modifications at the C-2 and C-3 positions of the quinoxaline ring significantly influence antimicrobial activity. Introducing different substituents can alter the compound's potency and spectrum of activity. tandfonline.com
Amino Groups: The introduction of primary or secondary amino groups can greatly influence antibacterial potency. nih.gov An increase in hydrophilicity, often associated with amino groups, is generally believed to enhance the action of quinoline-derived compounds. nih.gov
Nitro Group: The presence of a nitro group on the quinoxaline ring can alter the DNA structure of bacterial cells and inhibit DNA synthesis, contributing to the antibacterial profile of the molecule. tandfonline.com
General Substitution Patterns: Systematic analysis of substitution patterns around the quinoxaline nucleus is essential for guiding the design of new antimicrobial drugs to combat the growing threat of antimicrobial resistance. nih.govscilit.com For instance, certain synthesized quinoxaline derivatives have shown significant in vitro activity against plant pathogenic bacteria and fungi, indicating their potential as agricultural bactericides and fungicides. rsc.org
Research has identified compounds with potent, broad-spectrum antibacterial activity and low cytotoxicity, marking them as candidates for further investigation. nih.gov Molecular modeling studies, such as docking with bacterial DNA gyrase, help elucidate the binding modes and critical interactions responsible for the observed antibacterial effects. tandfonline.com
Other Pharmacological Activities
Antidiabetic and α-Amylase/α-Glucosidase Inhibitory Activities
Quinoxaline derivatives have been identified as potential agents for managing type 2 diabetes, primarily through the inhibition of key carbohydrate-digesting enzymes, α-amylase and α-glucosidase. researchgate.net Inhibition of these enzymes delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. nih.govacs.org
Numerous studies have synthesized and evaluated various series of quinoxaline derivatives for their inhibitory potential. For instance, a series of 2-aryl quinoxaline derivatives were synthesized and showed enhanced inhibitory potential against both enzymes, with some compounds exhibiting activity at nanomolar concentrations. nih.gov One notable compound from this series demonstrated an IC₅₀ value of 294.35 nM against α-amylase and 198.21 nM against α-glucosidase. nih.gov
Another study on quinoxaline-sulfonamide derivatives found moderate to good activity, with inhibitory percentage values ranging from 21.85% to 64.70% for α-amylase and 23.93% to 75.36% for α-glucosidase. researchgate.net The most potent derivative in this series showed IC₅₀ values of 6.89 µM and 3.46 µM against α-amylase and α-glucosidase, respectively, which were comparable or superior to the standard drug, acarbose (B1664774). researchgate.net Indenoquinoxaline hybrids have also been investigated, with one compound showing an IC₅₀ value of 18.23 ± 0.37 μM against α-glucosidase, significantly more potent than acarbose (IC₅₀ = 38.25 ± 0.12 μM). researchgate.net
The antidiabetic activity of quinoxalines is often attributed to specific structural features, such as the presence of strong electron-withdrawing groups. researchgate.net
| Derivative Class | Target Enzyme | IC₅₀ / % Inhibition | Reference |
| N-allyl- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine | α-Amylase | 64.70 ± 0.02% | researchgate.net |
| N-allyl- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoxalin-1-amine | α-Glucosidase | 75.36 ± 0.01% | researchgate.net |
| 2-Aryl quinoxaline (Compound 14) | α-Amylase | 294.35 nM | nih.gov |
| 2-Aryl quinoxaline (Compound 14) | α-Glucosidase | 198.21 nM | nih.gov |
| Indenoquinoxaline hybrid (Compound 48) | α-Glucosidase | 18.23 ± 0.37 µM | researchgate.net |
| N-acetamide quinoxaline derivative | α-Amylase | 199.7 ± 0.952 µM | researchgate.net |
| N-acetamide quinoxaline derivative | α-Glucosidase | 83.78 ± 0.888 µM | researchgate.net |
Anti-inflammatory and Analgesic Properties
Quinoxaline derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. researchgate.net Studies have shown that these compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory mediators.
In one study, aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, were shown to reduce leukocyte migration and decrease levels of the pro-inflammatory cytokines interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov Both compounds also exhibited peripheral analgesic effects. nih.gov Other research has focused on the synthesis of substituted quinoxaline and furo[2,3-b]quinoxaline (B11915687) derivatives, with several compounds showing strong anti-inflammatory activity in chronic inflammatory models, comparable to the standard drug indomethacin (B1671933). nih.govthieme-connect.com
The incorporation of various nuclei, such as pyrimidine, thiazolopyrimidine, or pyridine, into the quinoxaline moiety has been shown to result in significant anti-inflammatory and analgesic activity. ipp.pt Furthermore, some quinoxaline 1,4-di-N-oxide derivatives have been reported to be potent inhibitors of lipoxygenase (LOX), an enzyme critical to the metabolic pathway that produces leukotrienes, which are pro-inflammatory mediators. nih.govresearchgate.net One such derivative exhibited an in vivo anti-inflammatory effect (41% inhibition) similar to that of indomethacin (47%). nih.govresearchgate.net
| Compound/Derivative | Activity | Key Findings | Reference |
| DEQX and OAQX | Anti-inflammatory | Reduced leukocyte migration; Decreased IL-1β and TNF-α levels. | nih.gov |
| DEQX and OAQX | Analgesic | Showed peripheral analgesic effect. | nih.gov |
| Substituted quinoxalines (e.g., 5a) | Anti-inflammatory | Activity equipotent to indomethacin in chronic models. | nih.govthieme-connect.com |
| Quinoxaline 1,4-di-N-oxide (Compound 7b) | Anti-inflammatory | 41% inhibition in carrageenan-induced edema model; LOX inhibitor. | nih.govresearchgate.net |
Anticonvulsant Activity
The quinoxaline scaffold is a recognized pharmacophore in the development of anticonvulsant agents. Research has shown that certain derivatives possess the ability to modulate excitatory amino acid pathways, which play a key role in seizure activity.
One study investigated 3-hydroxy-2-quinoxalinecarboxylic acid (HQC) and found it to be an antagonist of N-methyl-D-aspartate (NMDA) and kainate receptors. nih.gov When administered intracerebroventricularly to mice and rats, HQC produced a dose-dependent delay in the onset of picrotoxin-induced convulsions and provided protection against death. nih.gov These findings support the concept that antagonists of excitatory amino acids can possess significant anticonvulsant properties. nih.gov
While the broader class of quinazolinone derivatives has also been extensively studied for anticonvulsant activity, often targeting the GABA-A receptor, the intrinsic properties of the quinoxaline core contribute to this neurological activity. nih.govmdpi.comresearchgate.net The design of new anticonvulsants often focuses on creating molecules that can effectively cross the blood-brain barrier and interact with specific neural targets. nih.gov The structural features of quinoxalines make them a valuable starting point for such drug discovery efforts. nih.gov
Antiparasitic Activity (e.g., against Leishmaniasis)
Quinoxaline derivatives have emerged as a promising class of compounds in the search for new treatments for parasitic diseases, including leishmaniasis, a neglected tropical disease. nih.govmdpi.com
Several studies have evaluated series of quinoxaline derivatives for their in vitro activity against different Leishmania species. A series of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives were tested against Leishmania mexicana, with two compounds showing better anti-leishmanial activity than the reference drug amphotericin-B. nih.gov In another study, new amide derivatives of quinoxaline 1,4-di-N-oxide were synthesized and evaluated against Leishmania infantum and Leishmania amazonensis. mdpi.com A 3-chloropropyl derivative was particularly effective against L. infantum (IC₅₀ = 0.7 µM), while a cyclohexyl derivative showed the best activity against L. amazonensis (IC₅₀ = 2.5 µM). mdpi.com SAR studies from this research indicated that the presence of a halogen at position 7 and an increase in the aliphatic chain length enhance antiparasitic activity. mdpi.com
More recently, an indoloquinoxaline derivative, IQ2, demonstrated potent activity against both promastigote and amastigote forms of Leishmania donovani at low micromolar concentrations with minimal toxicity to host cells. oup.com This compound is believed to exert its effect by targeting G-quadruplex structures, representing a novel therapeutic approach. oup.com
| Derivative Class | Target Parasite | IC₅₀ Value | Reference |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide | Leishmania mexicana | Better than Amphotericin-B | nih.gov |
| 3-chloropropyl quinoxaline 1,4-di-N-oxide | Leishmania infantum | 0.7 µM | mdpi.com |
| Cyclohexyl quinoxaline 1,4-di-N-oxide | Leishmania amazonensis | 2.5 µM | mdpi.com |
| Indoloquinoxaline (IQ2) | Leishmania donovani | Low micromolar | oup.com |
Antioxidant Activity
Many quinoxaline derivatives have been reported to possess significant antioxidant properties. researchgate.net The antioxidant capacity of these compounds is often linked to their ability to scavenge reactive oxygen species (ROS), which are implicated in the pathophysiology of various diseases, including inflammatory conditions and neurodegenerative disorders. researchgate.net
The development of new compounds that combine both antioxidant and anti-inflammatory activities is an area of active research. nih.gov A study on novel quinoxaline and quinoxaline 1,4-di-N-oxide derivatives found that the tested compounds exhibited important scavenging activities. nih.govresearchgate.net Pyrrolo[2,3-b]quinoxaline derivatives are also known to have antioxidant properties. rsc.org A study evaluating these compounds with a DPPH assay found that ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate was a potent radical scavenger. rsc.org Theoretical calculations suggested this compound had hydroxyl radical scavenging activity comparable to reference antioxidants like Trolox. rsc.org
The antioxidant potential of quinoline derivatives, a closely related class of compounds, has also been predicted based on parameters like ionization potential and bond dissociation energies, which are related to hydrogen atom and single electron transfer mechanisms involved in radical scavenging. nih.gov These studies provide a basis for the rational design of quinoxaline-based antioxidants.
Enzyme Inhibition (e.g., USP1/UAF1 deubiquitinase, ALK5, p38α MAP kinase)
While specific inhibitory data for quinoxalin-6-ylmethanamine (B1604484) hydrochloride is not detailed in the available research, the broader quinoxaline scaffold is a key component in a variety of enzyme inhibitors. Research has particularly focused on derivatives that show activity against protein kinases such as ALK5 and p38α MAP kinase.
USP1/UAF1 deubiquitinase: Current research available does not indicate that quinoxaline-based compounds are inhibitors of the USP1/UAF1 deubiquitinase complex. Studies on inhibitors for this complex have identified other chemical scaffolds science.govscience.gov.
ALK5 (TGF-β Type I Receptor Kinase): Quinoxaline derivatives have been synthesized and evaluated as potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as ALK5. Overexpression of the TGF-β signaling pathway is associated with various diseases, including cancer, making ALK5 an attractive therapeutic target nih.gov.
In one study, a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were developed. The most active of these, compound 19b , demonstrated significant inhibition of ALK5 phosphorylation with a half-maximal inhibitory concentration (IC₅₀) of 0.28 µM. nih.gov This compound also showed a good selectivity index of over 35 against p38α MAP kinase. nih.gov Other research into 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazole derivatives also identified potent ALK5 inhibitors, with a quinoxalinyl analog (compound 5 ) showing an IC₅₀ of 0.012 µM. mdpi.com
| Compound | Derivative Class | Inhibitory Activity (ALK5) | Reference |
|---|---|---|---|
| 19b | 3-substituted-4-(quinoxalin-6-yl) pyrazole | IC₅₀ = 0.28 µM | nih.gov |
| Compound 5 | Quinoxalinyl imidazole (B134444) analog | IC₅₀ = 0.012 µM | mdpi.com |
| 6a | 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazole | 93% inhibition at 5 µM | mdpi.com |
| 6b | 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazole | 94% inhibition at 5 µM | mdpi.com |
p38α MAP kinase: The quinoxaline core is also present in inhibitors of p38α mitogen-activated protein (MAP) kinase, an enzyme involved in inflammatory responses. A series of quinoxaline derivatives featuring a hydrazone moiety were synthesized and tested for their p38α MAP kinase inhibition. researchgate.netnih.gov Compound 4a from this series was found to be a highly selective inhibitor of p38α MAP kinase with an IC₅₀ value of 0.042 µM, which is comparable to the standard inhibitor SB203580 (IC₅₀ = 0.044 µM). researchgate.netnih.gov Another study on substituted pyridinylquinoxalines identified compound 6f as having potent enzyme inhibition with an IC₅₀ of 81 nM (0.081 µM). acs.org
| Compound | Derivative Class | Inhibitory Activity (p38α) | Reference |
|---|---|---|---|
| 4a | Quinoxaline-hydrazone derivative | IC₅₀ = 0.042 µM | researchgate.netnih.gov |
| 6f | Pyridinylquinoxaline | IC₅₀ = 81 nM | acs.org |
| SB203580 (Standard) | Pyridinylimidazole | IC₅₀ = 0.044 µM | researchgate.netnih.gov |
Protein Binding Studies (e.g., interaction with human serum albumin)
The interaction of therapeutic compounds with serum albumins is a critical factor in their pharmacokinetic profile, affecting distribution and bioavailability. While no studies were found specifically for quinoxalin-6-ylmethanamine hydrochloride, research on structurally related quinoxaline compounds demonstrates their ability to bind to human serum albumin (HSA).
An investigation into the interaction between 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) and HSA was conducted using fluorescence spectroscopy. The results showed that MIQ has a strong ability to quench the intrinsic fluorescence of HSA. researchgate.netiaea.org This quenching was determined to occur through a static mechanism, indicating the formation of a complex between MIQ and HSA. researchgate.net The binding constant (Kₐ) for this interaction was calculated to be 2.55 × 10⁻⁴ L·mol⁻¹ at 298 K. Thermodynamic analysis revealed that the enthalpy change (ΔH°) and entropy change (ΔS°) were both negative, suggesting that hydrogen bonds and van der Waals forces play a significant role in the binding process. researchgate.net
Further research on a quinoxaline-1,4-dioxide derivative, Cyadox , and its interaction with Bovine Serum Albumin (BSA), a protein structurally similar to HSA, also confirmed binding. The study found approximately one binding site for Cyadox on the albumin molecule and that the binding constant decreased with increasing temperature, indicating the complex was unstable at higher temperatures. pharmrxiv.de
| Compound | Protein | Binding Constant (Kₐ) | Temperature | Binding Mechanism | Reference |
|---|---|---|---|---|---|
| 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ) | Human Serum Albumin (HSA) | 2.55 × 10⁻⁴ L·mol⁻¹ | 298 K | Static Quenching | researchgate.net |
Computational Chemistry and in Silico Studies
Molecular Docking Simulations
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. ekb.eg This technique is widely applied to quinoxaline (B1680401) derivatives to understand their interaction with biological targets. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. nih.gov Consequently, VEGFR-2 has become a significant target for the development of anticancer drugs, and many quinoxaline derivatives have been designed and evaluated as potential inhibitors. ekb.egnih.gov
Molecular docking simulations are employed to predict how these compounds bind within the ATP-binding site of VEGFR-2. ekb.eg These simulations provide insights into the binding affinity, often expressed as a binding free energy (ΔG) in kcal/mol, and detail the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues in the receptor's active site. nih.gov For instance, studies on various quinoxaline derivatives have shown interactions with critical residues like Cys919 in the hinge region, as well as Glu883 and Asp1044. nih.govnih.gov Lower binding energy scores typically indicate a higher predicted binding affinity. ekb.eg
Research has demonstrated that specific structural features of quinoxaline derivatives can lead to high binding affinities for the VEGFR-2 active site. The quinoxaline nucleus itself often engages in hydrophobic interactions with residues such as Leu383 and Phe916, while attached side chains, like amide groups, can form crucial hydrogen bonds. nih.gov
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Quinoxaline Derivative I | -12.13 | Not specified |
| Quinoxaline Derivative II | -11.93 | Not specified |
| Quinoxaline Derivative III | -15.63 | Key amino acids of VEGFR-2 |
| Quinoxaline Derivative IV | -17.11 | Key amino acids of VEGFR-2 |
| Compound 15b | -23.27 | Glu883, Asp1044, Leu383, Phe916 |
| Compound 17b | -23.97 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com This approach is vital for understanding how modifications to a chemical scaffold, such as the quinoxaline ring, affect its therapeutic potency. researchgate.nettandfonline.com
QSAR studies on quinoxaline derivatives have successfully identified key structural features that govern their biological effects. mdpi.com These analyses use various molecular descriptors, which quantify physicochemical properties like electronic effects (e.g., Hammett constants), hydrophobicity (e.g., log P), and steric properties (e.g., molar refractivity). walisongo.ac.id
| Structural Feature/Descriptor | Impact on Biological Activity | Reference Series/Target |
|---|---|---|
| Electron-releasing group (e.g., OCH₃) | Essential for activity in some series | Anticancer Quinoxalines mdpi.com |
| Electron-withdrawing group (e.g., Cl, F) | Decreases activity in some series | Anticancer Quinoxalines mdpi.com |
| Larger field effect at R-position | Enhances binding efficiency | A₃ Adenosine Receptor Antagonists tandfonline.com |
| CN group on aliphatic chain | Essential for activity | Anticancer Quinoxaline 14 mdpi.com |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The "drug-likeness" of quinoxaline derivatives is frequently evaluated using established guidelines like Lipinski's Rule of Five and Veber's parameters. nih.govrsc.org Lipinski's rule suggests that a compound is more likely to be orally bioavailable if it meets specific criteria: a molecular weight of ≤ 500 Daltons, a log P (a measure of lipophilicity) of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. lindushealth.comdrugbank.com
Veber's parameters add further criteria for good oral bioavailability, suggesting a polar surface area (PSA) of ≤ 140 Ų and no more than 10 rotatable bonds. nodepit.comresearchgate.net Computational tools like SwissADME are often used to calculate these properties for novel quinoxaline compounds. idaampublications.in Predictions from these tools indicate that many synthesized quinoxaline derivatives possess acceptable drug-like characteristics and are predicted to have good gastrointestinal absorption. idaampublications.inrsc.org
| Property | Compound 17b | Sorafenib (Reference) | Lipinski's/Veber's Guideline |
|---|---|---|---|
| Molecular Weight (g/mol) | 446.886 | 464.825 | ≤ 500 |
| log P (Lipophilicity) | 3.12 | 4.17 | ≤ 5 |
| Hydrogen Bond Donors | 2 | 3 | ≤ 5 |
| Hydrogen Bond Acceptors | 7 | 7 | ≤ 10 |
| Polar Surface Area (PSA) (Ų) | 90.87 | 92.35 | ≤ 140 |
| Rotatable Bonds | 7 | 7 | ≤ 10 |
Data adapted from a study on new quinoxaline-based VEGFR-2 inhibitors. nih.gov
Future Directions and Therapeutic Potential
Development of Novel Quinoxalin-6-ylmethanamine (B1604484) Hydrochloride Analogues with Enhanced Potency and Selectivity
The development of novel analogues is a cornerstone of modern drug discovery, aiming to optimize the therapeutic index of a lead compound. For Quinoxalin-6-ylmethanamine hydrochloride, future efforts will likely concentrate on synthesizing derivatives with superior potency and selectivity towards their intended biological targets.
Research on related quinoxalin-6-amine derivatives has demonstrated that modifications at various positions of the quinoxaline (B1680401) ring can significantly influence biological activity. For instance, a study on 2,3-substituted quinoxalin-6-amine analogs revealed that the introduction of different substituents at the 2 and 3-positions, as well as modifications of the 6-amino group, led to a range of antiproliferative activities against cancer cell lines. nih.govnih.govresearchgate.net One notable finding was the identification of a bisfuranylquinoxalineurea analog with low micromolar potency, which was shown to induce apoptosis through caspase-3/7 activation and PARP cleavage. nih.govnih.gov
Future synthetic strategies for analogues of this compound could explore:
Substitution at the 2 and 3-positions: Introducing various aryl, heteroaryl, or alkyl groups to modulate electronic and steric properties, potentially enhancing binding affinity to target proteins.
Modification of the 6-methanamine group: Acylation, sulfonylation, or conversion to ureas and thioureas can alter the hydrogen bonding capacity and lipophilicity, which are critical for target engagement and pharmacokinetic properties. nih.gov
Substitution on the benzene (B151609) ring: The introduction of electron-withdrawing or electron-donating groups at other positions of the benzene ring can fine-tune the electronic nature of the quinoxaline core, impacting its reactivity and biological interactions.
A series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles were synthesized and evaluated for their inhibitory activity against transforming growth factor-β type 1 receptor (ALK5) kinase. nih.gov One of the synthesized compounds, 12k , exhibited significant ALK5 inhibitory activity with an IC₅₀ value of 4.69 μM and demonstrated high selectivity over p38α MAP kinase. nih.gov This highlights the potential of modifying the quinoxaline-6-yl moiety to achieve potent and selective kinase inhibitors.
Table 1: Structure-Activity Relationship (SAR) Insights from Related Quinoxaline Analogs
| Modification | Position(s) | Observed Effect on Activity | Reference |
|---|---|---|---|
| Bisfuranylurea moiety | 6-amino | Increased antiproliferative potency | nih.govnih.gov |
| Phenylurea derivatives | 6-amino | Varied antiproliferative activity based on substitution | nih.gov |
| 1,2,3-triazole linkage | 6-position | Potent and selective ALK5 kinase inhibition | nih.gov |
| Methyl substitution | 3-position | Influenced antimycobacterial activity | mdpi.com |
This table is based on data from related quinoxaline derivatives and is intended to guide potential future modifications of this compound.
Exploration of this compound in Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve durable responses and overcome drug resistance. While no specific combination studies involving this compound have been reported, the known biological activities of the broader quinoxaline class suggest promising avenues for such investigations.
Quinoxaline derivatives have shown potential as anticancer agents, kinase inhibitors, and anti-HIV agents. sapub.orgnih.gov Given these activities, future research could explore combining this compound or its optimized analogues with:
Standard-of-care chemotherapeutics: To potentially enhance efficacy, reduce required doses, and mitigate toxicity.
Targeted therapies: For example, in oncology, combining a quinoxaline-based kinase inhibitor with another agent targeting a parallel signaling pathway could lead to synergistic effects and prevent the emergence of resistance.
Immunotherapies: Investigating whether quinoxaline derivatives can modulate the tumor microenvironment to enhance the activity of immune checkpoint inhibitors.
The rationale for such combinations would be to target multiple, non-overlapping pathways crucial for disease progression.
Investigation of New Therapeutic Applications for this compound
The quinoxaline scaffold is associated with a wide spectrum of biological activities, suggesting that this compound and its future derivatives could have therapeutic applications beyond their initial intended use. sapub.orgresearchgate.netnih.gov
Antiviral Activity: Quinoxaline derivatives have been investigated as inhibitors of various viruses, including HIV and the herpes virus. ipp.pt Some compounds have shown potent inhibition of HIV-1 reverse transcriptase. This opens the door for evaluating this compound analogues for their potential as novel antiviral agents.
Antimicrobial and Antiparasitic Activity: The quinoxaline nucleus is a component of several antibiotics like echinomycin (B1671085). researchgate.net Recent studies have also highlighted the antimycobacterial potential of certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives. mdpi.com One derivative demonstrated potent activity against Mycobacterium tuberculosis. mdpi.com This suggests that the Quinoxalin-6-ylmethanamine scaffold could be a starting point for developing new classes of antimicrobial and antiparasitic drugs.
Neurodegenerative Diseases: Some quinoxaline analogs have been identified as inhibitors of heparin-induced tau fibril formation, a pathological hallmark of Alzheimer's disease. nih.gov This indicates a potential, though yet unexplored, avenue for developing treatments for neurodegenerative disorders.
Kinase Inhibition: The demonstrated activity of quinoxaline derivatives as kinase inhibitors suggests that novel analogues of this compound could be designed to target specific kinases implicated in various diseases, from cancer to inflammatory disorders. nih.govnih.govdovepress.com
Advanced Preclinical Development and Translational Research Considerations
Before any promising analogue of this compound can advance to clinical trials, it must undergo rigorous preclinical development. This phase is crucial for establishing a compound's safety and pharmacokinetic profile.
Key Preclinical Assessments:
ADME Profiling: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical. This includes assessing its oral bioavailability, metabolic stability, and routes of elimination.
Pharmacokinetic (PK) Studies: These studies determine how an organism affects a drug, providing data on its concentration in the body over time. This information is vital for designing appropriate dosing regimens.
Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are required to identify any potential adverse effects and to determine a safe starting dose for human trials.
Translational Research:
Translational research will be pivotal in bridging the gap between preclinical findings and clinical application. This will involve:
Biomarker Development: Identifying predictive biomarkers to select patient populations most likely to respond to treatment with a this compound analogue.
Pharmacodynamic (PD) Studies: Assessing the biochemical and physiological effects of the drug on the body to confirm target engagement and to understand its mechanism of action in a living system.
While specific preclinical data for this compound is not publicly available, the extensive research on the quinoxaline class provides a solid foundation and a clear roadmap for the future development of this compound and its derivatives into potentially valuable therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for Quinoxalin-6-ylmethanamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with glyoxal derivatives under acidic conditions. For example, thiamine hydrochloride has been used as a catalyst in quinoxaline synthesis via condensation reactions (Table 4, ). Key factors include temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of precursors. Lower yields (<50%) are often attributed to side reactions like over-oxidation; optimizing nitrogen purging can mitigate this . Parallel routes for analogous compounds (e.g., 2-hydroxyquinoxaline) involve microwave-assisted synthesis or Pd-catalyzed cross-coupling, though applicability to the 6-ylmethanamine derivative requires validation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR can confirm the amine proton environment (δ 2.8–3.5 ppm for –CH2NH2) and quinoxaline aromaticity (δ 7.5–8.5 ppm).
- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS ensures molecular ion identification (e.g., [M+H]+ at m/z 194.1) and purity >98% (Table 2, ).
- XRD : Single-crystal X-ray diffraction resolves hydrochloride salt formation and hydrogen-bonding patterns, critical for confirming crystallinity .
Q. How can researchers assess purity and identify common impurities in this compound?
- Methodological Answer : Impurity profiling requires orthogonal methods:
- HPLC-DAD : Detect UV-active impurities (e.g., unreacted quinoxaline intermediates) at 254 nm.
- TGA/DSC : Thermal stability analysis identifies hydrated or solvated forms (decomposition onset >200°C indicates high purity).
- ICP-MS : Quantifies heavy metal residues (e.g., Pd catalysts) at ppb levels, crucial for pharmacological applications .
Advanced Research Questions
Q. What experimental designs are optimal for studying the stability of this compound under varying pH and temperature?
- pH range : 2–10 (simulating gastric to intestinal conditions).
- Temperature : 25°C (ambient) vs. 40°C (accelerated degradation).
- Light exposure : UV/Vis irradiation to assess photolytic pathways.
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculates:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the quinoxaline ring.
- Binding energies : Model interactions with transition metals (e.g., Pd or Cu catalysts) to predict coupling reaction feasibility.
- Comparative studies (Figure 3, ) validate computational results against experimental NMR chemical shifts or IR spectra .
Q. How should researchers resolve contradictions in reported biological activity data for Quinoxalin-6-ylmethanamine derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase inhibition assays.
- Dose-response validation : Replicate experiments using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) and orthogonal assays (fluorescence vs. radiometric).
- Source evaluation : Prioritize peer-reviewed studies with full experimental transparency (e.g., synthesis details in ) over non-validated datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
